5-Fluoro-3-(trifluoromethyl)picolinaldehyde is an organic compound belonging to the class of halogenated pyridines. This compound features a fluorine atom and a trifluoromethyl group attached to the pyridine ring, along with an aldehyde functional group. Its unique structural characteristics render it significant in various fields, including medicinal chemistry and agrochemical research.
The compound can be sourced from multiple chemical suppliers specializing in organic compounds. It is synthesized through various chemical processes that involve starting materials readily available in the market.
5-Fluoro-3-(trifluoromethyl)picolinaldehyde is classified as a halogenated aromatic aldehyde. Its molecular formula is , and it has a molecular weight of approximately 193.10 g/mol.
The synthesis of 5-Fluoro-3-(trifluoromethyl)picolinaldehyde typically involves several steps:
The molecular structure of 5-Fluoro-3-(trifluoromethyl)picolinaldehyde can be represented as follows:
C1=C(C=NC(=C1C(F)(F)F)C=O)F
The compound's structural data includes:
JJDDVGAESNBKMY-UHFFFAOYSA-N
5-Fluoro-3-(trifluoromethyl)picolinaldehyde participates in various chemical reactions:
The mechanism of action for 5-Fluoro-3-(trifluoromethyl)picolinaldehyde primarily involves its interactions with biological molecules:
5-Fluoro-3-(trifluoromethyl)picolinaldehyde has several scientific uses:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1